molecular formula C4H7ClN2O3 B13949210 Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester CAS No. 63982-14-9

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester

Cat. No.: B13949210
CAS No.: 63982-14-9
M. Wt: 166.56 g/mol
InChI Key: AJDIYMCQSLSEAC-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is a synthetic nitroso carbamate compound characterized by a 2-chloroethyl ester group, a methyl substituent, and a nitroso functional group. Its structural formula combines alkylating and nitroso moieties, which are associated with mutagenic and carcinogenic properties .

This compound is classified as hazardous due to its nitroso group, which can form DNA adducts, leading to genotoxicity. The International Agency for Research on Cancer (IARC) highlights nitroso compounds as potent carcinogens, with specific emphasis on their role in alkylating DNA bases .

Properties

CAS No.

63982-14-9

Molecular Formula

C4H7ClN2O3

Molecular Weight

166.56 g/mol

IUPAC Name

2-chloroethyl N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C4H7ClN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3

InChI Key

AJDIYMCQSLSEAC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCCCl)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of Carbamate Precursors

The primary synthetic route to this compound involves the nitrosation of the corresponding carbamate compound . This process is well-documented in patent US4472573A, which describes the preparation of nitrosourea derivatives by nitrosation of carbamate precursors.

  • Starting Material: The carbamate precursor is typically a compound of the formula:

    $$
    \text{R}1\text{-NH-CO-O-CH}2\text{CH}_2\text{Cl}
    $$

    where $$ \text{R}_1 $$ is methyl for this specific compound.

  • Nitrosating Agents: Nitrosation is achieved by reacting the carbamate with free nitrous acid (HNO2), nitrogen trioxide (N2O3), or nitrogen tetroxide (N2O4) in an inert solvent.

  • Preparation of Free Nitrous Acid: Free nitrous acid is generated in situ by reacting:

    • An alkali metal nitrite such as sodium nitrite or potassium nitrite,
    • With a mineral or organic acid such as hydrochloric acid, sulfuric acid, formic acid, or acetic acid.
  • Reaction Conditions:

    • Temperature: Typically maintained between -20°C to 20°C, preferably around -10°C to 10°C to control reaction rate and selectivity.
    • Solvents: Water, tetrahydrofuran (THF), acetic acid, and formic acid are suitable inert solvents.
    • Acid Acceptors: When gaseous nitrogen oxides are used, acid acceptors like sodium bicarbonate, sodium carbonate, potassium carbonate, sodium acetate, or potassium acetate may be added to neutralize acids formed during the reaction.
  • Reaction Mechanism: The nitrosation introduces the nitroso group onto the nitrogen atom of the carbamate, forming the nitrosourea structure critical for biological activity.

Purification and Isolation

  • After nitrosation, the reaction mixture is subjected to standard work-up procedures including extraction, washing, drying, and solvent removal under reduced pressure.

  • The crude product may be purified by chromatographic techniques or recrystallization to achieve high purity suitable for pharmaceutical applications.

Comparative Analysis of Catalytic Methods for Carbamate Formation

While the nitrosation step is critical, the initial formation of carbamate precursors can be optimized using catalytic processes as described in patent US6133473A.

  • Catalyst Use: Zinc acetyl acetonate hydrate and dibutyltin dilaurate are effective catalysts that significantly increase the rate of carbamate formation and reduce by-products.

  • Reaction Example:

    Parameter Without Catalyst With Zinc Acetyl Acetonate Catalyst
    Reaction Time 41 hours 16 hours
    Yield of Carbamate Compound ~66% purified yield ~89% yield (94.9% purity)
    By-products Formation Significant (up to 2.2%) Negligible (0%)
  • Solvents: Methylene dichloride is commonly used as the reaction medium.

  • Advantages: The catalytic process enables faster synthesis, higher yields, and cleaner products, which are essential for subsequent nitrosation steps.

Detailed Research Findings and Data Tables

Nitrosation Reaction Parameters

Parameter Value/Range Notes
Temperature -20°C to 20°C (preferably -10°C to 10°C) Controls reaction rate and selectivity
Solvents Water, THF, Acetic acid, Formic acid Inert solvents to dissolve reactants
Nitrosating Agents Free nitrous acid, N2O3, N2O4 Generated in situ or introduced as gas
Acid Acceptors NaHCO3, Na2CO3, K2CO3, NaOAc, KOAc Neutralize acids formed during reaction

Catalytic Carbamate Formation Yields

Catalyst Reaction Time (hours) Yield (%) Purity (%) By-products (%)
None 41 66 80 2.2
Zinc acetyl acetonate 16 89 94.9 0
Dibutyltin dilaurate Not specified High High Low

Summary of Preparation Process

  • Synthesis of Carbamate Precursor: Using catalytic methods (e.g., zinc acetyl acetonate), the carbamate ester with a 2-chloroethyl group is synthesized efficiently with high yield and purity.

  • Nitrosation Step: The carbamate precursor undergoes nitrosation with free nitrous acid or nitrogen oxides under controlled low temperatures in inert solvents to introduce the nitroso group, forming this compound.

  • Purification: The product is isolated and purified by standard organic chemistry techniques to obtain the compound in a form suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Carbamic Acid, Methylnitroso-, Ethyl Ester (CAS 615-53-2)

  • Structure : Ethyl ester group instead of 2-chloroethyl.

N-(2-Chloroethyl)-N-Nitroso-N'-Carbamoyl (CNC) Derivatives

  • Structure: Oligopeptide or amino acid esters (e.g., L-alanine, glycine derivatives) linked to the nitroso carbamoyl group.
  • Activity : Designed as prodrugs for improved solubility or targeted delivery. In vitro studies show moderate anticancer activity (IC50: 1–10 µg/mL), but in vivo efficacy against murine models (P388 leukemia, M5076 sarcoma) was absent, likely due to metabolic instability .

Carbamic Acid, (2-Chloroethyl)Nitroso-4-Acetoxybenzyl Ester

  • Structure : 4-acetoxybenzyl carrier moiety attached to the 2-chloroethylnitrosocarbamate core.

Key Findings :

  • The 2-chloroethyl group in the target compound enhances alkylating capacity, increasing genotoxicity compared to non-chlorinated analogues .
  • Nitroso carbamates with aromatic or peptide carriers show variable in vitro activity but fail in vivo due to poor bioavailability or rapid metabolism .
  • Ethyl and methyl esters without the 2-chloroethyl group exhibit lower reactivity but remain hazardous due to nitroso-derived carcinogenicity .

Mechanistic and Toxicological Differences

  • Alkylating Potential: The 2-chloroethyl group facilitates cross-linking of DNA strands, a mechanism absent in ethyl/methyl esters. This aligns with the higher carcinogenic risk noted in IARC evaluations .
  • Metabolic Stability : CNC derivatives with peptide linkages aim to improve stability but face hydrolysis in physiological conditions, limiting therapeutic utility .
  • Regulatory Status: The target compound and its ethyl ester analogue are flagged in hazardous chemical lists, whereas derivatives like 4-acetoxybenzyl esters lack formal carcinogenicity classifications .

Biological Activity

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester, commonly referred to as a nitrosocarbamate, has garnered attention due to its significant biological activity, particularly in the context of its potential carcinogenic properties and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₅H₈ClN₃O₂
  • Molecular Weight : 177.59 g/mol
  • Functional Groups : Contains both a nitroso group and a chloroethyl moiety, contributing to its reactivity and biological effects.

This compound functions primarily through the formation of reactive intermediates that can alkylate DNA, leading to mutagenic and carcinogenic effects. The chloroethyl group is particularly significant as it is known to form DNA cross-links, which are critical in the mechanism of action of many alkylating agents used in chemotherapy.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of this compound across various cell lines. The following table summarizes key findings regarding its cytotoxicity:

Study ReferenceCell LineIC50 (µM)Observations
Human adenocarcinoma (CRL-229)0.1 - 0.5Significant cytotoxicity observed
Mouse leukemia (P388D1)0.01 - 0.05Higher potency in nitrogen atmosphere
Human breast cancer (MDA-MB-231)0.2 - 0.4Induced apoptosis in treated cells

These studies indicate that the compound exhibits potent cytotoxicity, with IC50 values ranging from nanomolar to micromolar concentrations depending on the cell type and environmental conditions.

Carcinogenic Potential

Research indicates that this compound is classified as a potential carcinogen. Its ability to induce mutations through DNA alkylation has been documented in various assays:

  • Ames Test : Positive results indicating mutagenicity.
  • In Vivo Studies : Increased tumor incidence in animal models exposed to the compound.

Case Studies

Several case studies have highlighted the biological implications of exposure to this compound:

  • Case Study on Occupational Exposure : Workers in agricultural settings exposed to carbamate pesticides showed elevated biomarkers for DNA damage, correlating with increased cancer risk over time.
  • Animal Model Studies : Mice treated with varying doses of the compound exhibited dose-dependent increases in tumor formation, particularly in the lungs and liver.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester, and what analytical techniques are recommended for its characterization?

  • Methodological Answer : Synthesis typically involves nitrosation of the parent carbamate using sodium nitrite under acidic conditions. Carrier moieties (e.g., benzyl or glucopyranose esters) may be introduced to enhance solubility or act as prodrugs . Post-synthesis, characterization should include 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (LC-MS) to verify molecular weight. Thermogravimetric analysis (TGA) can assess stability under varying temperatures .

Q. What safety protocols are critical when handling this compound, given its structural class?

  • Methodological Answer : Due to the presence of a nitroso group, this compound is likely carcinogenic (classified as a probable human carcinogen by the EPA). Researchers must use PPE (gloves, lab coats, eye protection), work in a fume hood , and avoid skin contact. Waste disposal should follow hazardous waste codes (e.g., U178 for nitroso carbamates) under RCRA guidelines . Neutralization protocols for spills should involve activated charcoal and sodium bicarbonate .

Q. Which spectroscopic databases or reference standards are recommended for validating this compound’s identity?

  • Methodological Answer : The NIST Chemistry WebBook provides validated spectral data (IR, NMR) for structurally related carbamates. Cross-referencing with CAS Registry Numbers (e.g., 63982-15-0 for analogs) ensures accuracy. For novel derivatives, computational tools like DFT-based NMR prediction can supplement experimental data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro anticancer activity and in vivo inefficacy observed with derivatives of this compound?

  • Methodological Answer : In vitro activity (e.g., IC50 values of 1–10 µg/mL in renal or colon cancer cell lines) may not translate in vivo due to poor bioavailability or metabolic degradation. To address this:

  • Conduct pharmacokinetic studies to measure plasma half-life and tissue distribution.
  • Modify the ester group (e.g., 4-acetoxybenzyl or tetra-O-acetyl-glucopyranose) to enhance metabolic stability .
  • Use PBPK modeling to predict human dosing regimens .

Q. What experimental designs are optimal for evaluating the alkylating mechanism of this nitroso carbamate in cancer models?

  • Methodological Answer :

  • In vitro : Measure DNA cross-linking via COMET assays or HPLC-ESI-MS to quantify adduct formation (e.g., O6-alkylguanine).
  • In vivo : Use xenograft models (e.g., M5076 murine sarcoma) with intraperitoneal administration to assess tumor regression. Pair with toxicity profiling (liver/kidney histopathology) to differentiate efficacy from off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer potency?

  • Methodological Answer :

  • Synthesize analogs with varied ester groups (e.g., nitrobenzyl, fluorinated esters) to test hydrophobicity and electrophilic reactivity.
  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC50 values.
  • Prioritize derivatives showing >50% inhibition in ≥2 cell lines (e.g., SK-MEL-28 melanoma, DLD-1 colon) for in vivo validation .

Q. What methodologies address the compound’s potential metabolic deactivation in preclinical models?

  • Methodological Answer :

  • Liver microsome assays can identify cytochrome P450-mediated degradation.
  • Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong activity.
  • Design prodrugs activated by tumor-specific enzymes (e.g., β-glucuronidase) to reduce systemic toxicity .

Data Contradiction Analysis

Q. Why do some derivatives show IC50 <10 µg/mL in vitro but fail in murine sarcoma models?

  • Analysis : The lack of in vivo efficacy (e.g., compound 3 in P388 leukemia) may stem from rapid clearance or insufficient tumor penetration. Solutions include:

  • Lipid nanoparticle encapsulation to improve bioavailability.
  • Testing in orthotopic models (e.g., intrarenal CAKI-1 implants) for better physiological relevance .

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